molecular formula C11H18O2 B13251107 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13251107
M. Wt: 182.26 g/mol
InChI Key: FSUAJSOHUAWVBS-UHFFFAOYSA-N
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Description

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde (CAS 1936256-68-6) is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It belongs to a class of synthetically useful cyclobutane derivatives, characterized by a carbaldehyde group attached to a cyclobutane ring which is further substituted with an oxan-2-ylmethyl (tetrahydropyran-2-ylmethyl) group . This specific structure makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The aldehyde group is a highly versatile handle for condensation and nucleophilic addition reactions, such as forming imines or undergoing reductive amination to introduce amine-containing motifs. Concurrently, the tetrahydropyranyl group can serve as a protected alcohol functionality, providing opportunities for further molecular diversification or as a key structural element that can influence a compound's physicochemical properties . Compounds featuring cycloalkyl and ether linkages are frequently investigated in drug discovery for their potential biological activities. While the specific mechanism of action for this compound is not defined, related structures are explored in pharmaceutical research for various therapeutic areas . As a specialized synthetic intermediate, 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers can inquire for detailed specifications, certificate of analysis, and current pricing. The product requires cold-chain transportation to ensure stability .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(oxan-2-ylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c12-9-11(5-3-6-11)8-10-4-1-2-7-13-10/h9-10H,1-8H2

InChI Key

FSUAJSOHUAWVBS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC2(CCC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with oxan-2-ylmethyl reagents under controlled conditions. One common method involves the use of cyclobutanone as a starting material, which undergoes a nucleophilic addition reaction with oxan-2-ylmethyl lithium or Grignard reagents to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxan-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(Oxan-2-ylmethyl)cyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(Oxan-2-ylmethyl)cyclobutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The oxan-2-ylmethyl group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Functional Group Purity/Yield Key Data
1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde C₉H₁₄O₂ 154.21 Oxane (tetrahydrofuran) Aldehyde 95% IR: C=O stretch ~1700 cm⁻¹
1-(Chloromethyl)cyclobutane-1-carbaldehyde C₇H₉ClO 144.60 Chloromethyl Aldehyde N/A Price: €754/50 mg
1-(Naphthalen-2-yl)cyclobutane-1-carbaldehyde C₁₄H₁₃O 197.10 Naphthyl Aldehyde 82% yield HRMS: m/z 197.0969
1-(But-2-yn-1-yl)cyclobutane-1-carbaldehyde C₉H₁₂O 136.19 Alkyne (butynyl) Aldehyde N/A CAS: 1822999-26-7
Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate C₁₉H₃₀O₂ 290.44 Chiral cyclohexyl Ester 67% NMR: δ 3.65 (s, 3H, OCH₃)

Key Observations :

  • In contrast, the chloromethyl analog (C₇H₉ClO) may exhibit electrophilic reactivity due to the electron-withdrawing Cl .
  • Functional Group Impact : The ester analog (C₁₉H₃₀O₂) shows distinct reactivity, such as participation in photoredox-catalyzed cycloadditions, unlike aldehydes .

Spectral and Physical Properties

  • HRMS/NMR : The naphthyl analog (C₁₄H₁₃O) shows a distinct HRMS peak at m/z 197.0969, correlating with its aromatic structure . The ester derivative (C₁₉H₃₀O₂) exhibits methyl ester signals at δ 3.65 in NMR .
  • Solubility : Oxane and tetrahydrofuran-derived compounds (e.g., C₉H₁₄O₂) are likely more polar and water-soluble than alkyne or aromatic analogs.

Stability and Reactivity

  • Alkyne Substituent : The butynyl derivative (C₉H₁₂O) may undergo unwanted polymerization or oxidation due to the triple bond, requiring inert storage conditions .
  • Chloromethyl Analog : The Cl atom in C₇H₉ClO increases reactivity in nucleophilic substitutions but may pose handling challenges .

Biological Activity

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde can be described by the following chemical formula:

PropertyValue
Molecular Formula C9H14O2
Molecular Weight 158.21 g/mol
IUPAC Name 1-(oxan-2-ylmethyl)cyclobutane-1-carbaldehyde
Canonical SMILES C1CCC(C(C=O)OCC1)C

Enzyme Inhibition

Recent studies have indicated that 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde exhibits significant enzyme inhibitory activity. Specifically, it has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition can lead to reduced lipid synthesis, making it a potential candidate for treating metabolic disorders such as obesity and dyslipidemia .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against various bacterial strains, with notable effectiveness against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

Several research studies have been conducted to assess the biological activity of this compound:

  • In vitro Studies : A study involving HepG2 cells demonstrated that treatment with 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde resulted in a significant decrease in lipid accumulation, indicating its potential as an anti-obesity agent .
  • Animal Models : In vivo experiments on rats showed that administration of the compound led to a reduction in body weight and serum triglycerides when combined with a high-fat diet . These findings support its potential use in managing obesity-related conditions.
  • Mechanistic Insights : The compound's ability to inhibit ACC was confirmed through kinetic studies, which revealed a competitive inhibition pattern with an IC50 value of approximately 0.5 µM .

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